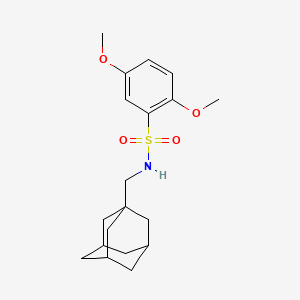
N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantylmethyl compounds are generally derived from adamantane, a type of hydrocarbon that is structurally similar to diamond . The adamantyl group is known for its stability and rigidity, which can contribute to the properties of the larger compound . The “2,5-dimethoxybenzenesulfonamide” part of the compound suggests the presence of a benzenesulfonamide group with methoxy groups attached. Benzenesulfonamides are a class of organic compounds that are often used in the creation of dyes and therapeutic agents.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the rigid, three-dimensional adamantylmethyl group attached to a 2,5-dimethoxybenzenesulfonamide group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the adamantyl group, which is known for its stability . The benzenesulfonamide group could potentially undergo reactions with various electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its constituent groups. Adamantyl compounds are typically stable and resistant to heat , while benzenesulfonamides can exhibit a range of properties depending on their specific structure .科学的研究の応用
Photosensitive Protecting Groups
Photosensitive protecting groups, including those related to dimethoxybenzenesulfonamide, are pivotal in synthetic chemistry. They offer controlled release of protected compounds in response to light, enabling precise reactions in complex synthesis pathways. This mechanism is especially valuable in developing pharmaceuticals and novel organic compounds, where specificity and control are paramount (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Analysis
Compounds with dimethoxybenzenesulfonamide structures are often studied for their antioxidant properties. Analytical methods to determine antioxidant activity are critical in food science, medicine, and pharmacology, as antioxidants play a significant role in combating oxidative stress and related diseases. Techniques such as ORAC, HORAC, and DPPH assays help in assessing the antioxidant capacity, which could be relevant for derivatives of the subject compound in exploring their effectiveness in various applications (Munteanu & Apetrei, 2021).
Synthesis of Cyclic Compounds
The synthesis and characterization of cyclic compounds containing similar sulfonamide structures are crucial in pharmaceutical research. These compounds often exhibit unique biological activities and can lead to the development of new drugs and functional molecules. The versatility of sulfonamide derivatives in organic syntheses underlines their importance in drug discovery and development (Kaneda, 2020).
Neurodegenerative Disease Treatment
Adamantane-based scaffolds, similar to the adamantyl group in N-(1-Adamantylmethyl)-2,5-dimethoxybenzenesulfonamide, are noted for their pharmacological potential in treating neurodegenerative diseases. Compounds like amantadine and memantine are examples of adamantane derivatives used in treating conditions such as Alzheimer's and Parkinson's diseases. The structure-activity relationships of these compounds suggest the potential of adamantane derivatives in exploring treatments for various neurodegenerative disorders (Dembitsky, Gloriozova, & Poroikov, 2020).
Sulfonamide-Based Medicinal Chemistry
Sulfonamide derivatives are foundational in developing a wide range of antimicrobial drugs. Advances in the chemistry of sulfonamides, including modifications to the classic antibacterial aminobenzenesulfonamide structure, have broadened their medicinal applications. These developments underscore the role of sulfonamide-based compounds in antimicrobial, anticancer, antiparasitic, and anti-inflammatory agents, suggesting areas where this compound derivatives could be applied (Shichao et al., 2016).
Safety and Hazards
作用機序
Target of Action
Adamantane derivatives have been known to exhibit high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can be involved in various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives have been known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can be influenced by their structure .
Result of Action
Adamantane derivatives have been known to exhibit high reactivity, which can lead to various chemical and catalytic transformations .
Action Environment
The reactivity of adamantane derivatives can depend on their structure .
特性
IUPAC Name |
N-(1-adamantylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-23-16-3-4-17(24-2)18(8-16)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJXKFUYMBTJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
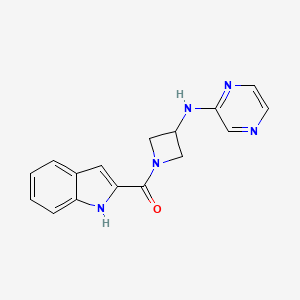
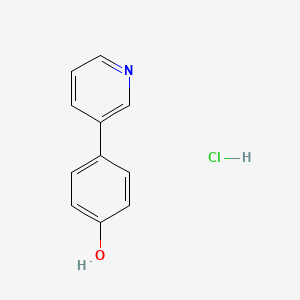
![N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2575573.png)
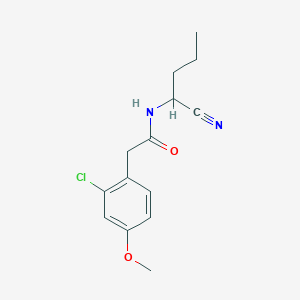

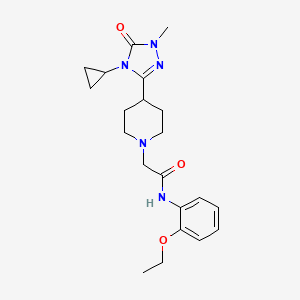
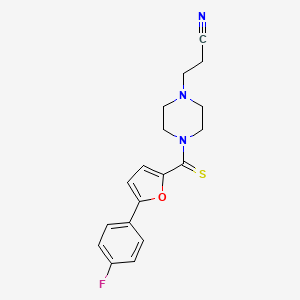
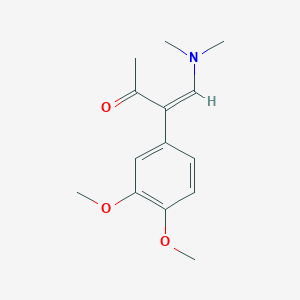
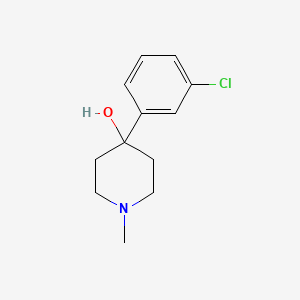
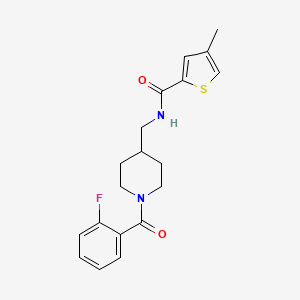

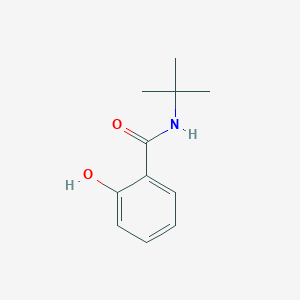

![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)
